4,6-Dinitroresorcinol

Overview

Description

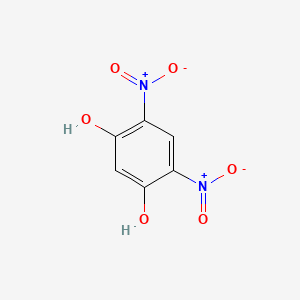

. It is characterized by the presence of two nitro groups (-NO₂) and two hydroxyl groups (-OH) attached to a benzene ring. This compound is known for its high reactivity and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dinitroresorcinol can be synthesized through the nitration of resorcinol (1,3-benzenediol). The process involves treating resorcinol with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions. The reaction typically occurs at temperatures below 50°C to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors equipped with cooling systems to maintain optimal reaction temperatures. The process is carefully monitored to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dinitroresorcinol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used to oxidize this compound.

Reduction: Reducing agents like iron (Fe) or hydrogen (H₂) can reduce the nitro groups to amino groups (-NH₂).

Substitution: Halogenation reactions can be performed using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro groups can produce 4,6-diaminoresorcinol.

Substitution: Halogenation can result in the formation of halogenated derivatives of this compound.

Scientific Research Applications

Synthesis of 4,6-Dinitroresorcinol

The synthesis of DNR typically involves the nitration of resorcinol using concentrated nitric acid. Various methods have been developed to optimize yield and purity:

- One-Step Synthesis : A notable method involves reacting resorcinol with concentrated nitric acid in the absence of nitric oxide suboxides, achieving yields greater than 60% .

- Selective Nitration : Advanced techniques focus on minimizing by-products such as styphnic acid while maximizing the production of DNR. This has been achieved through controlled reactions at specific temperatures and using nitrosonium ion control agents .

Polybenzoxazole (PBO) Production

DNR is primarily used as a precursor for 4,6-diaminoresorcinol (DAR), which is essential for synthesizing polybenzoxazoles (PBO). PBOs are high-performance polymers known for their exceptional thermal stability and mechanical properties, making them suitable for:

- Insulation Materials : PBOs are utilized in electrical insulation due to their high thermal resistance.

- Protective Gear : The cut-resistant properties of PBO fibers make them ideal for manufacturing gloves and other protective clothing .

Other Polymer Applications

Beyond PBOs, DNR serves as a building block for other polymers and materials:

- Liquid Crystalline Polymers : DNR can be polymerized to create liquid crystalline materials that exhibit unique optical properties useful in display technologies.

- Advanced Composites : The incorporation of DNR-derived polymers into composites enhances their strength and thermal stability, making them suitable for aerospace and automotive applications.

Case Study 1: Development of High-Strength Fibers

Research has demonstrated that fibers derived from PBO exhibit superior mechanical properties compared to traditional fibers like aramid. These fibers are being explored for use in structural applications where high strength-to-weight ratios are critical.

Case Study 2: Thermal Insulation Applications

A study highlighted the use of PBO-based materials in thermal insulation systems for aerospace applications. The results showed significant improvements in thermal resistance and weight savings compared to conventional insulation materials.

Mechanism of Action

4,6-Dinitroresorcinol is similar to other nitro-substituted phenols, such as 2,4-dinitroresorcinol and 2,6-dinitroresorcinol. These compounds share structural similarities but differ in the positions of the nitro groups on the benzene ring. The unique positioning of the nitro groups in this compound influences its reactivity and applications, making it distinct from its counterparts.

Comparison with Similar Compounds

2,4-Dinitroresorcinol

2,6-Dinitroresorcinol

Is there anything specific you would like to know more about regarding this compound?

Biological Activity

4,6-Dinitroresorcinol (DNR) is a nitrophenolic compound with significant biological activity and applications in various fields, including material science and pharmaceuticals. This article will explore the synthesis, biological properties, toxicity, and potential applications of DNR, supported by data tables and relevant research findings.

Synthesis of this compound

DNR is primarily synthesized through the nitration of resorcinol using nitric acid under controlled conditions to minimize side reactions. Various methods have been developed to enhance yield and selectivity:

- Traditional Nitration : Direct nitration of resorcinol often results in low yields due to the formation of by-products such as 2,4-dinitroresorcinol and 2,4,6-trinitroresorcinol. Yields typically do not exceed 30% under conventional conditions .

- Improved Methods : Recent advancements involve using bulky protecting groups at the 1- and 3-positions of resorcinol to inhibit unwanted nitration at the 2-position. This method has shown improved yields exceeding 65% .

Antimicrobial Properties

DNR exhibits significant antimicrobial activity against various pathogens. Research indicates that DNR can inhibit the growth of bacteria and fungi, making it a potential candidate for developing antimicrobial agents.

- Study Findings : In vitro studies demonstrated that DNR effectively inhibited the growth of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi such as Candida albicans.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus subtilis | 30 µg/mL |

| Candida albicans | 40 µg/mL |

Cytotoxicity

While DNR shows promising antimicrobial effects, its cytotoxicity has been a concern. Studies have reported that DNR can induce apoptosis in certain cell lines at higher concentrations.

- Cell Line Studies : The cytotoxic effects were evaluated on human liver cancer cells (HepG2) and human breast cancer cells (MCF-7). The IC50 values were found to be approximately 25 µM for HepG2 and 30 µM for MCF-7 cells .

Toxicological Profile

DNR is classified as a hazardous substance due to its potential toxicity. Acute exposure can lead to symptoms such as headache, confusion, and elevated blood pressure. Severe cases may result in respiratory distress or liver damage.

- Toxicity Symptoms : Early signs include fever and sweating; severe exposure can lead to seizures or coma .

| Exposure Route | Symptoms |

|---|---|

| Inhalation | Dyspnea, headache |

| Dermal | Skin burns, yellow staining |

| Ingestion | Nausea, abdominal pain |

Material Science

DNR is a key intermediate in synthesizing polybenzoxazoles (PBOs), which are high-performance polymers used in various applications such as insulators and cut-resistant materials. The polymerization of DNR with bisacids or bisacid halides leads to the formation of these valuable materials.

Pharmaceutical Development

Due to its biological activity, DNR is being explored for potential use in developing new antimicrobial agents. Its ability to inhibit bacterial growth while being cytotoxic at higher concentrations makes it a candidate for targeted therapies.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that formulations containing DNR showed enhanced antimicrobial activity compared to traditional antibiotics against resistant strains of bacteria.

- Cytotoxicity Assessment : Research published in the Journal of Organic Chemistry evaluated the cytotoxic effects of DNR on various cancer cell lines, highlighting its potential role in cancer therapy.

Properties

IUPAC Name |

4,6-dinitrobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXIRNHACKAGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210606 | |

| Record name | 4,6-Dinitroresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-74-0 | |

| Record name | 4,6-Dinitroresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dinitroresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dinitroresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dinitroresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,6-Dinitroresorcinol?

A1: this compound has the molecular formula C6H4N2O6 and a molecular weight of 200.12 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, research has used several spectroscopic techniques to characterize this compound. These include infrared spectroscopy (IR) [], ultraviolet-visible spectroscopy (UV-Vis) [], mass spectrometry [], 1H-NMR [], and 13C-NMR. [] Additionally, gas-phase electron diffraction has been employed to determine its molecular geometry. [, ]

Q3: What is known about the intramolecular hydrogen bonding in this compound?

A3: Studies using gas-phase electron diffraction and computational methods revealed that this compound exhibits resonance-assisted intramolecular hydrogen bonding. [, , , ] This bonding significantly influences the molecule's geometry and bond lengths compared to parent molecules like phenol and nitrobenzene. [, ]

Q4: What is known about the solubility of this compound?

A4: Research has investigated the solubility of this compound in various solvents, including ethanol [], methanol [], acetic acid [], ethyl acetate [], and water [, ]. The solubility was found to increase with increasing temperature in all solvents tested. []

Q5: Are there any applications of this compound in material science?

A5: this compound serves as a key intermediate in synthesizing 4,6-diaminoresorcinol dihydrochloride, a crucial precursor for producing Poly(p-phenylene benzobisoxazole) (PBO). [, , ] PBO is a high-performance polymer known for its exceptional thermal and mechanical properties, finding applications in aerospace and other demanding fields. [, ]

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself may not be a catalyst, research has explored its use as a starting material in reactions involving catalysts. For example, one study investigated the hydrogenation-dechlorination of 2-chloro-4,6-dinitroresorcinol (a derivative of this compound) over palladium on carbon (Pd/C) catalysts. []

Q7: Have computational methods been used to study this compound?

A7: Yes, both ab initio methods and density functional theory (DFT) have been employed to study the intramolecular hydrogen bonding and molecular geometry of this compound. [, ] These studies provided insights into the conformational preferences, hydrogen bond strengths, and the impact of hydrogen bonding on the molecule's structure. [, ]

Q8: What is known about the stability of this compound?

A9: this compound decomposes without melting above 530 K. [] Research has also explored the stability of a related compound, 2-(4-methoxycarbonylphenyl)-5-amino-6-hydroxybenzoxazole (MAB), which is derived from this compound. MAB shows good stability, with minimal purity loss over extended periods in air. []

Q9: What analytical techniques are used to characterize and quantify this compound?

A10: Various analytical methods have been employed to characterize and quantify this compound, including:* Chromatographic techniques: High-performance liquid chromatography (HPLC) is used to assess the purity of this compound and its derivatives. [, ]* Spectroscopic techniques: IR, UV-Vis, and mass spectrometry are used for compound identification and purity assessment. []* Crystallography: X-ray diffraction (XRD) helps determine the crystal structure of this compound and its derivatives. [, ]* Thermal analysis: Techniques like differential scanning calorimetry (DSC) can provide information about the thermal properties of the compound. []

Q10: Is there any research on the environmental impact of this compound?

A11: Research has focused on the photocatalytic degradation of 2-chloro-4,6-dinitroresorcinol, a derivative of this compound, present in industrial wastewater. Titanium dioxide (TiO2) films show promise for effectively degrading this compound, potentially mitigating its environmental impact. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.